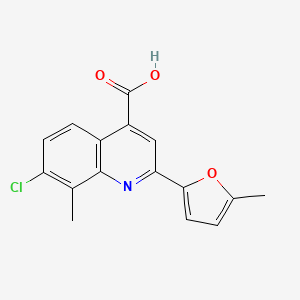

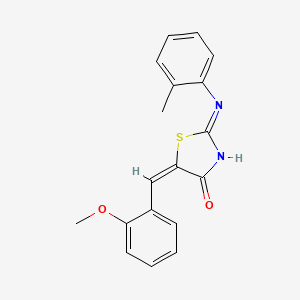

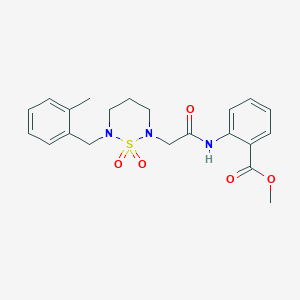

Methyl 2-(2-(6-(2-methylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetamido)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl benzoate, represented by the chemical formula C8H8O2, is an organic compound commonly utilized in a variety of applications across multiple industries . A member of the benzoate ester family, this compound is characterized by a benzene ring connected to an ester functional group .

Synthesis Analysis

The most common method for the production of methyl benzoate is through the esterification of benzoic acid with methanol. This reaction takes place in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid .Molecular Structure Analysis

Methyl benzoate has the structure C6H5−C(=O)−O−CH3. It is a colorless liquid that is poorly soluble in water, but miscible with organic solvents .Chemical Reactions Analysis

Methyl benzoate reacts at both the ring and the ester, depending on the substrate. Electrophiles attack the ring, illustrated by acid-catalysed nitration with nitric acid to give methyl 3-nitrobenzoate. Nucleophiles attack the carbonyl center, illustrated by hydrolysis with addition of aqueous NaOH to give methanol and sodium benzoate .Physical And Chemical Properties Analysis

Methyl benzoate is a colorless liquid at room temperature. Its boiling point is around 198-199°C, and it has a density of approximately 1.08 g/cm3 at 25°C. When it comes to solubility, methyl benzoate is only slightly soluble in water but dissolves readily in organic solvents such as ethanol, diethyl ether, and chloroform .Applications De Recherche Scientifique

- Methyl 2-(2-(6-(2-methylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetamido)benzoate exhibits promising antimicrobial activity. Researchers have explored its potential as an antibacterial and antifungal agent. Its mechanism of action involves disrupting microbial cell membranes or inhibiting essential enzymes, making it a candidate for novel drug development .

- Inflammation plays a crucial role in various diseases. This compound has been investigated for its anti-inflammatory properties. It may modulate inflammatory pathways, making it relevant for conditions like arthritis, inflammatory bowel disease, and dermatitis .

- Methyl 2-(2-(6-(2-methylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetamido)benzoate could be a potential anticancer agent. Researchers have studied its impact on cancer cell lines, assessing its cytotoxicity and ability to inhibit tumor growth. Further investigations are needed to understand its precise mechanisms and potential clinical applications .

- Neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, are characterized by neuronal damage. Some studies suggest that this compound might have neuroprotective effects. It could enhance neuronal survival, reduce oxidative stress, and modulate neurotransmitter systems .

- The unique structure of Methyl 2-(2-(6-(2-methylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetamido)benzoate makes it an interesting candidate for drug delivery. Researchers explore its use as a carrier molecule for targeted drug delivery, improving bioavailability and minimizing side effects .

- Beyond biological applications, this compound has potential in materials science. Its conjugated system and electron-rich regions make it suitable for organic electronic devices. Researchers investigate its use in organic photovoltaics, light-emitting diodes, and field-effect transistors .

Antimicrobial Properties

Anti-Inflammatory Effects

Cancer Research

Neuroprotective Properties

Drug Delivery Systems

Materials Science and Organic Electronics

Orientations Futures

Propriétés

IUPAC Name |

methyl 2-[[2-[6-[(2-methylphenyl)methyl]-1,1-dioxo-1,2,6-thiadiazinan-2-yl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O5S/c1-16-8-3-4-9-17(16)14-23-12-7-13-24(30(23,27)28)15-20(25)22-19-11-6-5-10-18(19)21(26)29-2/h3-6,8-11H,7,12-15H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYXSAVIVKQXRQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2CCCN(S2(=O)=O)CC(=O)NC3=CC=CC=C3C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(2-(6-(2-methylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetamido)benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-Dibromo-4-[(2-fluorobenzyl)oxy]benzaldehyde](/img/structure/B2530838.png)

![6-CHloro-N-[(4-methoxyphenyl)methyl]-4-methylpyridin-2-amine](/img/structure/B2530842.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-benzoylbenzamide](/img/structure/B2530843.png)